molecular formula C12H10O3 B12914538 6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole CAS No. 23974-65-4

6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole

Cat. No.: B12914538
CAS No.: 23974-65-4
M. Wt: 202.21 g/mol
InChI Key: TYOVFJUJHSMXJA-UHFFFAOYSA-N
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Description

6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran is a complex organic compound characterized by its unique structure, which includes a dioxole ring fused to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran typically involves the use of commercially available reactants. One common starting material is sesamol, which undergoes a series of reactions to form the desired compound. The synthetic route often includes steps such as lithiation, arylation, and cyclization under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed arylation and other catalytic processes can enhance the efficiency and yield of the production .

Chemical Reactions Analysis

Types of Reactions

6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    [1,3]-Dioxolo[4,5-f]benzodioxole: This compound shares a similar core structure but differs in its substituents and functional groups.

    Benzofuran derivatives: These compounds have a benzofuran core but may lack the dioxole ring or have different substituents.

Uniqueness

6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

23974-65-4

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

6-prop-1-en-2-ylfuro[2,3-f][1,3]benzodioxole

InChI

InChI=1S/C12H10O3/c1-7(2)9-3-8-4-11-12(14-6-13-11)5-10(8)15-9/h3-5H,1,6H2,2H3

InChI Key

TYOVFJUJHSMXJA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=CC3=C(C=C2O1)OCO3

Origin of Product

United States

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